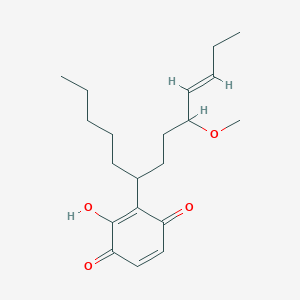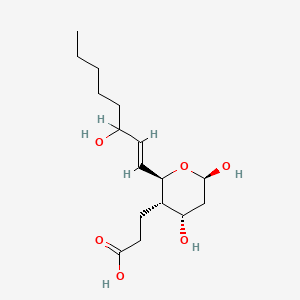![molecular formula C19H18O5 B1236879 (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-7-methoxychromen-4-one](/img/structure/B1236879.png)
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-7-methoxychromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-7-methoxychromen-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzopyran core with methoxy and dimethoxybenzylidene substituents, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-7-methoxychromen-4-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where 3,4-dimethoxybenzaldehyde reacts with 7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-7-methoxychromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxy or benzylidene positions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, other substituted benzopyrans.
科学研究应用
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-7-methoxychromen-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-7-methoxychromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate electrons to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cells.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: The compound can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
相似化合物的比较
Similar Compounds
Curcumin: A natural compound with similar antioxidant and anti-inflammatory properties.
Resveratrol: Known for its antioxidant activity and potential health benefits.
Quercetin: A flavonoid with antioxidant and anti-inflammatory effects.
Uniqueness
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-7-methoxychromen-4-one is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its combination of methoxy and dimethoxybenzylidene groups differentiates it from other similar compounds, providing unique opportunities for research and application.
属性
分子式 |
C19H18O5 |
|---|---|
分子量 |
326.3 g/mol |
IUPAC 名称 |
(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-7-methoxychromen-4-one |
InChI |
InChI=1S/C19H18O5/c1-21-14-5-6-15-17(10-14)24-11-13(19(15)20)8-12-4-7-16(22-2)18(9-12)23-3/h4-10H,11H2,1-3H3/b13-8+ |
InChI 键 |
YKRAQIAZPKGEIC-MDWZMJQESA-N |
SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)CO2 |
手性 SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/CO2 |
规范 SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)CO2 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


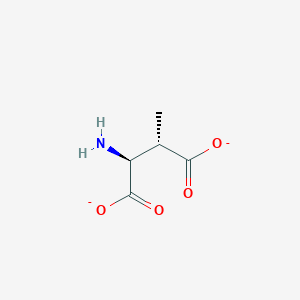

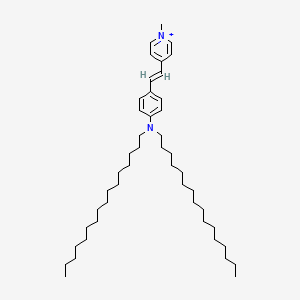
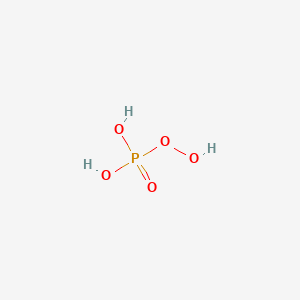
![(7R)-7-[(2-Amino-4-thiazolyl)(methoxyimino)acetylamino]-3-[[(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium)-1-yl]methyl]cepham-3-ene-4-carboxylic acid](/img/structure/B1236803.png)
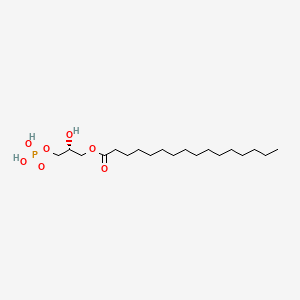
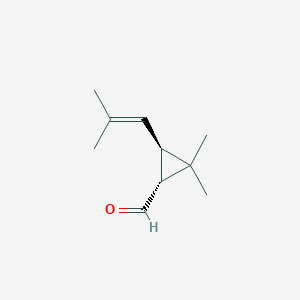
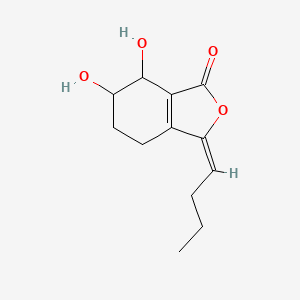

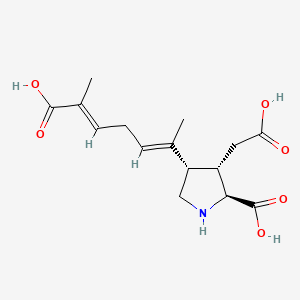
![(E)-7-[(1R,2R,3R)-2-[(E,3S)-5-ethyl-3-hydroxyoct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-2-enoic acid](/img/structure/B1236815.png)
